molecular formula C8H4FNO2 B068771 3-Cyano-4-fluorobenzoic acid CAS No. 171050-06-9

3-Cyano-4-fluorobenzoic acid

Cat. No.: B068771
CAS No.: 171050-06-9
M. Wt: 165.12 g/mol
InChI Key: JMHGATOBRPWPBZ-UHFFFAOYSA-N
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Description

3-Cyano-4-fluorobenzoic acid: is an organic compound with the molecular formula C8H4FNO2 . It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 4 on the benzene ring are replaced by a cyano group (–CN) and a fluorine atom (–F), respectively. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyano-4-fluorobenzoic acid typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods may include continuous flow processes and the use of more efficient catalysts to improve yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 3-Cyano-4-fluorobenzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The cyano and fluorine groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The carboxyl group can be oxidized to form corresponding derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in aqueous medium.

Major Products:

Scientific Research Applications

Chemistry: 3-Cyano-4-fluorobenzoic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various pharmaceuticals, agrochemicals, and dyes .

Biology and Medicine: In medicinal chemistry, this compound is used in the development of drugs targeting specific biological pathways. Its derivatives have shown potential in the treatment of various diseases, including cancer and inflammatory disorders .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of advanced polymers and coatings .

Mechanism of Action

The mechanism of action of 3-Cyano-4-fluorobenzoic acid and its derivatives involves interaction with specific molecular targets. For instance, in medicinal applications, its derivatives may inhibit enzymes or receptors involved in disease pathways. The cyano and fluorine groups play a crucial role in enhancing the binding affinity and specificity of these compounds to their targets .

Comparison with Similar Compounds

Comparison: 3-Cyano-4-fluorobenzoic acid is unique due to the specific positioning of the cyano and fluorine groups on the benzene ring. This positioning influences its reactivity and the types of reactions it undergoes. Compared to its isomers, this compound may exhibit different chemical and biological properties, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

3-cyano-4-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FNO2/c9-7-2-1-5(8(11)12)3-6(7)4-10/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMHGATOBRPWPBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10378782
Record name 3-cyano-4-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171050-06-9
Record name 3-cyano-4-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Cyano-4-fluorobenzoic acid
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

To a stirred solution of 15.0 g (97.6 mmol) 2-fluoro-5-formyl-benzonitrile (Aldrich), 150 ml dest. water and 630 ml t-butanol were added 40.8 g (361 mmol) sodium chlorite and 35.9 g (230 mmol) sodium hydrogen phosphate dihydrate. The reaction mixture was stirred over night and poured into a diluted aqueous hydrogen chloride solution (pH=3.5). The pH value was readjusted to pH=3.5 by aqueous hydrogen chloride. The aqueous solution was extracted trice with dichloromethane/isopropanol (10:1). The combined organic phases were dried (sodium sulphate) and concentrated. The residue was purified by extraction with sodium hydrogen carbonate solution and dichloromethane, acidification with aqueous solution and subsequent filtering. The solid crude product 2a was obtained in 90% yield (14.5 g, 87.8 mmol) and was used for the next step without purification.
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sodium hydrogen phosphate dihydrate
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90%

Synthesis routes and methods IV

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Chromium oxide (14.77 mmol; 1.48 g) was dissolved in a solution of sulfuric acid (1.1 mL) and water (3.4 mL) at 0° C. To this solution was added to a mixture of 3-cyano-4-fluorobenzaldehyde (13.4 mmol; 2.0 g) in acetone (17 mL) at 0° C. The reaction mixture was warmed to rt and stirred for 6 h. The reaction was then quenched with methanol (20 mL) and water (50 mL) and the product was extracted with EtOAc (2×50 mL). The combined organics were washed with brine (50 mL), dried over magnesium sulfate, filtered and concentrated in vacuo to yield 2.25 g of product: 1H NMR (500 MHZ, CDCl3) δ 8.39 (d, J=5.0, 1H), 8.28-8.29 (m, 1H), 7.64 (t, J=8.9, 1H).
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2 g
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Synthesis routes and methods V

Procedure details

To a solution of 3-cyano-4-fluorobenzaldehyde (45 g, 301 mmol) in CH3CN (450 mL) was added potassium phosphate monobasic (24 g, 176 mmol) in water (225 mL) and 30% hydrogen peroxide in water (30 mL). The reaction mixture was cooled to 0° C. and sodium chlorite (60 g, 663 mmol) in water (450 mL) was added dropwise over 2 h. The resulting yellow suspension was stirred at room temperature until production of oxygen ceased (4 h). Sodium sulfite (30 g, 238 mmol) in water (100 mL) was added and the reaction mixture stirred for 1 h. The reaction was quenched with 2N HCl (500 mL) and the resulting solid was filtered and washed with water. The aqueous phase was extracted with EA (2×500 mL). The combined organic layers were washed with brine (200 mL), dried over MgSO4, concentrated, and combined with the collected solid to produce a total of 48.5 g (97%) of crude 3-cyano-4-fluorobenzoic acid as a white solid. LCMS-ESI (m/z) calculated for C8H4FNO2: 165.0; found 166.1 [M+H]+, tR=2.54 min. 1H NMR (400 MHz, DMSO) δ 13.60 (s, 1H), 8.41 (dd, J=6.3, 2.1 Hz, 1H), 8.30 (ddd, J=8.8, 5.3, 2.2 Hz, 1H), 7.66 (t, J=9.0 Hz, 1H).
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45 g
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225 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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